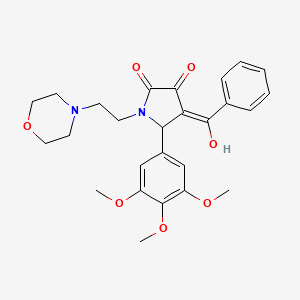

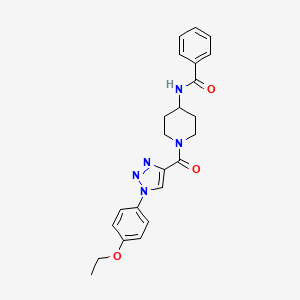

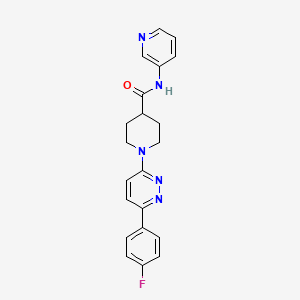

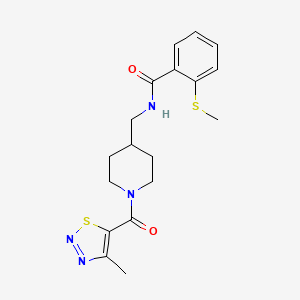

4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

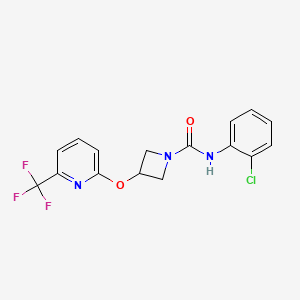

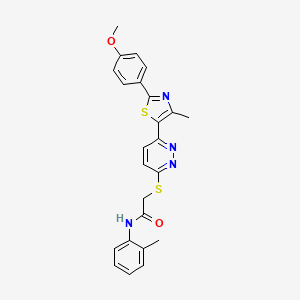

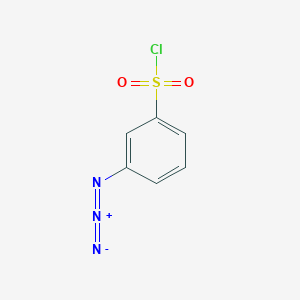

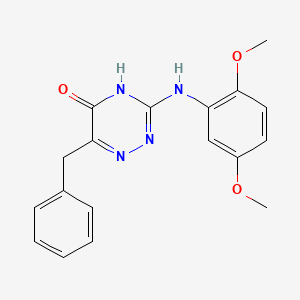

4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C26H30N2O7 and its molecular weight is 482.533. The purity is usually 95%.

BenchChem offers high-quality 4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anti-tumor Potential

Benzopyranylamine compounds, including those derived from pyrrolidine, morpholine, and piperidine, have shown significant anti-tumor activity. These compounds, particularly those containing a 3,4,5-trimethoxyphenyl ring, demonstrate notable in vitro anti-tumor efficacy against human breast, CNS, and colon cancer cell lines, with total growth inhibition observed at very low concentrations. This has led to the selection of several benzopyrans for in vivo Xenograft testing against breast and other susceptible human cancers (Jurd, 1996).

Synthetic HDAC Inhibitors

Aroyl-pyrrole-hydroxy-amides, a new class of synthetic HDAC inhibitors, have been developed, displaying significant potency improvements over previous compounds. This research has led to the synthesis and testing of compounds with diverse insertions of benzoyl and propenoylhydroxamate groups onto the pyrrole ring, showing enhanced HDAC1 inhibitory activities. The biological activities of these compounds were accurately predicted by computational tools, and their enhanced activity is attributed to positive interactions within the catalytic pocket of HDAC1 (Ragno et al., 2004).

Corrosion Inhibition

Research has also delved into the synthesis and evaluation of compounds for their corrosion inhibition properties, particularly for mild steel protection in acidic solutions. Studies suggest that these compounds exhibit significant corrosion inhibition efficiency, attributed to the adsorption of inhibitors onto the metal surface through physical and chemical processes. The adsorption behavior aligns with the Langmuir isotherm model, indicating a strong interaction between the inhibitors and the metal surface (Chafiq et al., 2020).

Synthetic Methodologies

In the realm of synthetic chemistry, these compounds serve as key intermediates in the synthesis of complex molecular structures. Their reactivity and functional group compatibility enable the construction of novel heterocyclic compounds, which have potential applications in pharmaceuticals and materials science. For instance, reactions involving these compounds have been utilized to synthesize new pyrrolopyridine and pyrrolopyrazine derivatives, showcasing the versatility and utility of these chemical entities in organic synthesis (Zaleska, 1987).

Propriétés

IUPAC Name |

(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O7/c1-32-19-15-18(16-20(33-2)25(19)34-3)22-21(23(29)17-7-5-4-6-8-17)24(30)26(31)28(22)10-9-27-11-13-35-14-12-27/h4-8,15-16,22,29H,9-14H2,1-3H3/b23-21+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHOCHANXUDULY-XTQSDGFTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-propoxybenzyl)thio]-1H-benzimidazole](/img/structure/B2644937.png)

![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2644938.png)

![4-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2644940.png)

![Lithium;2,2-dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2644956.png)